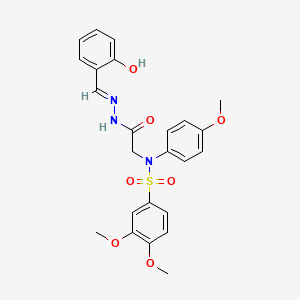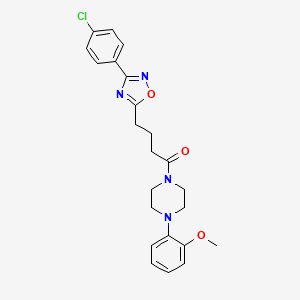![molecular formula C22H22N4O2 B7699056 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide, commonly known as IQ-1S, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of IQ-1S involves its interaction with the Wnt/β-catenin signaling pathway. IQ-1S binds to a protein called casein kinase 1α (CK1α), which is involved in the regulation of the Wnt/β-catenin pathway. By binding to CK1α, IQ-1S inhibits the activity of this protein, leading to the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects:
IQ-1S has been shown to have various biochemical and physiological effects. In cancer cells, IQ-1S inhibits cell proliferation and induces cell death. In neural stem cells, IQ-1S enhances the differentiation of these cells into neurons. In T cells, IQ-1S modulates the activity of these cells, leading to the suppression of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of IQ-1S is its specificity for CK1α, which makes it a valuable tool for studying the Wnt/β-catenin pathway. However, IQ-1S has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be considered when using IQ-1S in lab experiments.
Zukünftige Richtungen
There are several future directions for research on IQ-1S. One area of research is the development of more potent and selective CK1α inhibitors based on the structure of IQ-1S. Another area of research is the investigation of the potential therapeutic applications of IQ-1S in cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of IQ-1S in T cells and its potential applications in immunotherapy.
Conclusion:
In conclusion, IQ-1S is a compound with significant potential applications in various fields, including cancer research, neurobiology, and immunology. Its specificity for CK1α makes it a valuable tool for studying the Wnt/β-catenin pathway. However, its limitations need to be considered when using it in lab experiments. Further research is needed to fully understand the potential of IQ-1S in various fields and to develop more potent and selective CK1α inhibitors based on its structure.
Synthesemethoden
The synthesis of IQ-1S involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This compound is then reacted with 1-isobutyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of triethylamine to yield IQ-1S.
Wissenschaftliche Forschungsanwendungen
IQ-1S has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, IQ-1S has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. In neurobiology, IQ-1S has been demonstrated to enhance the differentiation of neural stem cells into neurons. In immunology, IQ-1S has been found to modulate the activity of T cells, which play a crucial role in the immune response.
Eigenschaften
IUPAC Name |
2-methoxy-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14(2)13-26-21-17(12-15-8-4-6-10-18(15)23-21)20(25-26)24-22(27)16-9-5-7-11-19(16)28-3/h4-12,14H,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMYPUPHLJVAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B7698986.png)

![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)




